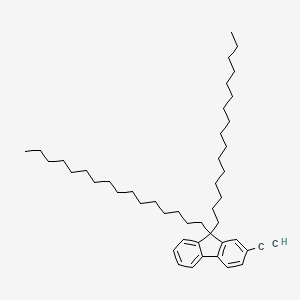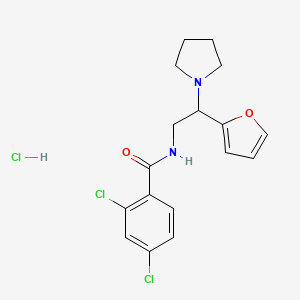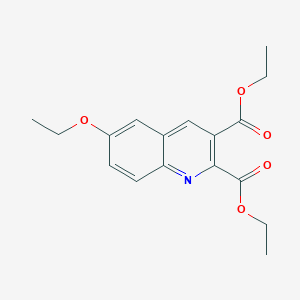![molecular formula C27H18Cl3N3O3 B12626617 (10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.
Introduction of the chlorophenyl groups: This step involves the use of chlorinated aromatic compounds under specific conditions to ensure selective substitution.
Oxidation and reduction steps: These steps are crucial for introducing the dioxo groups and achieving the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the dioxo groups.
Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-4-[(1S,2S,5R,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.02,7.011,15]heptadecan-14-yl]pentanoic acid .
- Other tetracyclic compounds with similar structural motifs.
Uniqueness
The uniqueness of (10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide lies in its specific stereochemistry and the presence of multiple chlorophenyl groups
Propriétés
Formule moléculaire |
C27H18Cl3N3O3 |
|---|---|
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C27H18Cl3N3O3/c28-15-6-8-18(9-7-15)31-25(34)24-23-22(21-10-5-14-3-1-2-4-20(14)33(21)24)26(35)32(27(23)36)19-12-16(29)11-17(30)13-19/h1-13,21-24H,(H,31,34)/t21-,22-,23-,24+/m1/s1 |
Clé InChI |
ZQYYDXDLFYWQQT-YCAMKHIRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H]4[C@@H]3C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C(=O)NC6=CC=C(C=C6)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl)C(=O)NC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)




![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)

